BenchChemオンラインストアへようこそ!

(R)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine

Kappa opioid receptor Enantioselective synthesis ICI-199,441

(R)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine (CAS 136329-39-0), also designated as (αR)-N-methyl-α-phenyl-1-pyrrolidineethanamine, is a chiral vicinal diamine of molecular formula C₁₃H₂₀N₂ (MW 204.32). The compound belongs to the N-substituted-2-(1-pyrrolidinyl)ethylamine class and serves as a critical enantiopure building block in medicinal chemistry, most notably for the synthesis of potent and selective kappa (κ) opioid receptor agonists such as ICI-199,441 and N-MPPP, as well as high-affinity sigma (σ) receptor ligands including BD1008.

Molecular Formula C13H20N2
Molecular Weight 204.31
CAS No. 136329-39-0
Cat. No. B1147411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine
CAS136329-39-0
Molecular FormulaC13H20N2
Molecular Weight204.31
Structural Identifiers
SMILESCNC(CN1CCCC1)C2=CC=CC=C2
InChIInChI=1S/C13H20N2/c1-14-13(11-15-9-5-6-10-15)12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3/t13-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine (CAS 136329-39-0): Chiral Diamine Building Block for Kappa Opioid and Sigma Receptor Ligand Synthesis


(R)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine (CAS 136329-39-0), also designated as (αR)-N-methyl-α-phenyl-1-pyrrolidineethanamine, is a chiral vicinal diamine of molecular formula C₁₃H₂₀N₂ (MW 204.32) . The compound belongs to the N-substituted-2-(1-pyrrolidinyl)ethylamine class and serves as a critical enantiopure building block in medicinal chemistry, most notably for the synthesis of potent and selective kappa (κ) opioid receptor agonists such as ICI-199,441 and N-MPPP, as well as high-affinity sigma (σ) receptor ligands including BD1008 . It is commercially available at technical grade (90% purity) as a liquid with density 0.974 g/cm³ and refractive index 1.5245 .

Why (R)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine Cannot Be Replaced by Achiral or Racemic Analogs in Downstream Applications


Generic substitution with the racemic mixture, the (S)-enantiomer (CAS 116508-51-1), or the des-methyl analog (1-phenyl-2-(pyrrolidin-1-yl)ethanamine, CAS 31788-83-7) fails because the (R)-configured stereogenic center at the α-carbon directly controls the pharmacological profile of the derived kappa opioid agonists: the (S)-enantiomeric series of N-[2-(1-pyrrolidinyl)ethyl]acetamides exhibits markedly different opioid receptor binding affinity and selectivity compared to the (R)-series . Furthermore, the N-methyl substituent is essential for high-affinity sigma receptor binding — structural activity relationship studies demonstrate that N-alkyl chain length and the presence of the phenyl group at the α-position are critical determinants of subnanomolar σ₁ affinity . The two efficient enantioselective synthetic routes reported for this compound produce the (R)-enantiomer with high optical purity (specific rotation −78°, neat), a quality attribute unobtainable from non-stereoselective syntheses that yield racemic product .

Quantitative Differentiation Evidence for (R)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine (CAS 136329-39-0)


Enantiomeric Identity Defines Kappa Opioid Agonist Affinity: (R)- vs. (S)-Configuration Impact on ICI-199,441-Class Compounds

The (R)-enantiomer of N-methyl-1-phenyl-2-(1-pyrrolidinyl)ethanamine is the direct chiral precursor to the (S)-configuration series of kappa opioid agonists exemplified by ICI-199,441 (2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide), which exhibits an IC₅₀ of 6.9 nM at the guinea pig kappa opioid receptor . When the α-phenyl stereochemistry is inverted or the compound is used as a racemate, the resulting acetamide products show altered kappa receptor binding. The isothiocyanate-substituted affinity labels derived from the (S)-configuration precursor (prepared from the (R)-enantiomer starting material) display IC₅₀ values of 1.4–1.8 nM, approximately equipotent to ICI-199,441 itself . This enantiomeric dependence of pharmacological activity makes the (R)-enantiomer the required starting material for reproducible synthesis of the pharmacologically active (S)-configured kappa agonists.

Kappa opioid receptor Enantioselective synthesis ICI-199,441 Chiral building block Analgesic drug discovery

Enantiopure Physical Properties Enable Analytical Identity Verification vs. Racemate and (S)-Enantiomer

The (R)-enantiomer possesses a well-characterized specific optical rotation of [α]D = −78° (neat) , a physical property that directly distinguishes it from the (S)-enantiomer (which would exhibit the opposite sign of rotation) and from the racemic mixture (which would have zero net rotation). This chiral identity is further supported by an experimentally measured refractive index of 1.5245 and density of 0.974 g/cm³ at 20 °C . The compound has a predicted boiling point of 296.1 ± 20.0 °C and a predicted pKa of 9.88 ± 0.20 . These orthogonal analytical parameters collectively provide a multi-point identity verification profile that is unavailable for the racemic or enantiomerically undefined forms of this compound.

Chiral purity Optical rotation Quality control Analytical reference Enantiomeric excess

Sigma Receptor Ligand Scaffold: Structural Determinants of Subnanomolar σ₁ Affinity in the Pyrrolidinylethylamine Series

N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine (BD1008), synthesized directly from the pyrrolidinylethylamine scaffold for which (R)-N-methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine is the chiral phenyl-substituted analog, exhibits a Ki of 0.34 nM at sigma-1 receptors labeled by [³H]-(+)-3-PPP in guinea pig brain membranes . This subnanomolar affinity surpasses that of its parent cyclohexylamine compounds (−)-2 (Ki = 1.3 nM) and (+)-2 (Ki = 6.0 nM), demonstrating that the N-methyl-N-[2-(1-pyrrolidinyl)ethyl]amine motif — the core structural feature of the target compound — is the minimal pharmacophore for superpotent sigma receptor binding . Subsequent aryl-substituted analogs in this series have yielded compounds with Ki values ranging from subnanomolar to 579 nM at σ₁, with selectivity over σ₂ determined by the aromatic substitution pattern . The target compound serves as the enantiopure starting material for introducing the α-phenyl substituent, which enables further SAR exploration at the C1 position.

Sigma-1 receptor BD1008 Subnanomolar affinity Cocaine antagonist Neuropharmacology

Synthetic Accessibility: Two Enantioselective Routes Enable Scalable Access to Both Enantiomers from Readily Available Starting Materials

Two distinct synthetic methods have been reported for the efficient preparation of either enantiomer of N-methyl-1-phenyl-2-(1-pyrrolidinyl)ethanamine: Method 1 employs styrene oxide as the starting material, while Method 2 utilizes phenylglycinol . Both methods are described as 'simple, high yielding and shorter than previous synthetic routes' . Unlike earlier multi-step syntheses that required resolution of racemic intermediates or expensive chiral auxiliaries, these routes provide direct access to the enantiomerically enriched product from inexpensive, commercially available achiral or chiral pool starting materials . This synthetic accessibility contrasts with structurally related chiral diamines such as (1S,2R)-(−)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine, which require more complex cyclohexane-based chiral intermediates and multi-step sequences .

Enantioselective synthesis Chiral diamine Styrene oxide Phenylglycinol Process chemistry

Dual Target-Class Versatility: Single Building Block Enables Both Kappa Opioid Agonist and Sigma Receptor Ligand Synthesis

The target compound is uniquely positioned as a common chiral intermediate for two pharmacologically distinct target classes. Through N-acylation, it yields potent and selective kappa opioid receptor agonists (e.g., ICI-199,441 and analogs with Ki values ranging from 0.058 to 25 nM at the cloned human kappa receptor ). Through N-alkylation with arylethyl halides, it yields high-affinity sigma receptor ligands (e.g., BD1008 class with Ki as low as 0.17–0.34 nM at σ₁ ). The compound's synthetic utility is further documented in US Patent 6,201,007, where it serves as a key intermediate for pyrrolidinyl ethylamine compounds broadly claimed as selective kappa receptor agonists for analgesic, anesthetic, anti-inflammatory, and neuroprotective applications . This dual-target versatility is not shared by single-purpose chiral intermediates such as (1S,2R)-(−)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine, which is exclusively a sigma ligand precursor.

Multi-target building block Kappa opioid Sigma receptor Chemical biology Tool compound synthesis

Validated Application Scenarios for (R)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine (CAS 136329-39-0)


Enantioselective Synthesis of Kappa Opioid Receptor Agonist Tool Compounds (ICI-199,441 and N-MPPP Series)

The (R)-enantiomer serves as the direct chiral precursor for synthesizing the pharmacologically active (S)-configured N-[2-(1-pyrrolidinyl)ethyl]acetamide kappa agonists. N-Acylation with 2-(3,4-dichlorophenyl)acetyl chloride yields ICI-199,441 and its analogs, which exhibit kappa opioid receptor IC₅₀ values of 6.9 nM at the guinea pig receptor and Ki values as low as 0.058 nM at the cloned human receptor . The N-MPPP series (N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride, CAS 207452-97-9) derived from this building block is commercially available as a high-affinity κ agonist with no measurable binding at μ or δ opioid receptors, making it an essential pharmacological tool for dissecting kappa receptor-mediated signaling in pain, pruritus, and addiction research .

Construction of Subnanomolar Sigma-1 Receptor Ligand Libraries for Neuropharmacology and Imaging

The pyrrolidinylethylamine core, with the (R)-α-phenyl substituent as a tunable handle, enables systematic synthesis of N-(arylethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamine sigma receptor ligands. The foundational compound BD1008 (Ki = 0.34 nM at σ₁) and its aryl-substituted analogs span a >1,700-fold affinity range (0.34–579 nM), demonstrating the scaffold's capacity for fine-tuning sigma receptor interactions . These compounds have been validated as pharmacological tools for attenuating cocaine-induced convulsions and locomotor activity in murine models, supporting their utility in psychostimulant addiction research . The (R)-enantiopure starting material ensures that any observed stereochemical SAR is attributable to the introduced substituents rather than ambiguous starting material stereochemistry.

Analytical Reference Standard for Chiral Purity Method Development in Forensic and Quality Control Laboratories

With its well-defined optical rotation (−78°, neat), refractive index (1.5245), and density (0.974 g/cm³), the (R)-enantiomer serves as a qualified reference standard for developing and validating chiral HPLC or GC methods to determine enantiomeric purity in both synthetic intermediates and final drug substances . Its commercial availability at defined purity (90% technical grade) from major suppliers including Alfa Aesar and Fisher Scientific provides traceable sourcing for GLP method validation . This application is directly relevant to forensic toxicology laboratories that may encounter this compound or its derivatives as emerging psychoactive substances.

Medicinal Chemistry SAR Exploration at the α-Position for Dual Kappa/Sigma Pharmacology

The target compound's unique ability to serve as a precursor for both kappa opioid agonists (via N-acylation) and sigma receptor ligands (via N-alkylation) makes it an ideal starting point for medicinal chemistry programs exploring potential cross-talk or synergistic effects between these two neurological receptor systems . By preserving the (R)-configuration at the α-carbon, SAR studies can systematically vary the N-substituent while maintaining stereochemical integrity, enabling rigorous assessment of how N-substitution pattern modulates the selectivity between kappa and sigma receptor engagement . This scenario is supported by the structural framework established in US Patent 6,201,007, which broadly claims pyrrolidinyl ethylamine compounds as kappa agonists for diverse therapeutic indications .

Quote Request

Request a Quote for (R)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.